![molecular formula C9H9ClN4OS B2880783 4-(7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine CAS No. 1823229-87-3](/img/structure/B2880783.png)

4-(7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

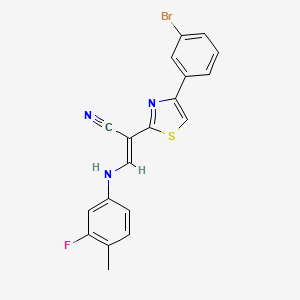

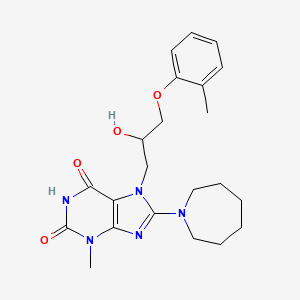

“4-(7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine” is a chemical compound with the CAS Number: 1823229-87-3 . It has a molecular weight of 256.72 . The IUPAC name for this compound is 4-(7-chlorothiazolo[4,5-d]pyrimidin-2-yl)morpholine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF quantitatively gave 5-chloro-7-methylthiazolo[4,5-d] pyrimidine-2 (3 H)-thione . This was then alkylated at the sulfur atom with various alkyl halides in the presence of Et N 3 in acetonitrile to give alkylthio derivatives .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClN4OS/c10-7-6-8 (12-5-11-7)13-9 (16-6)14-1-3-15-4-2-14/h5H,1-4H2 . This indicates the presence of a thiazolo[4,5-d]pyrimidine core with a morpholine ring attached .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Compounds with the thiazolo[4,5-d]pyrimidin structure have been investigated for their antimicrobial properties . These compounds have shown effectiveness against a variety of microorganisms, making them potential candidates for the development of new antimicrobial drugs. Their mechanism of action often involves interfering with the synthesis of essential components of the microbial cell, leading to cell death .

Organic Electronics

Thiazolo[5,4-d]thiazoles, which are closely related to thiazolo[4,5-d]pyrimidines, have been identified as promising building blocks in organic electronics . They possess appealing features for applications such as semiconductors due to their ability to expand the conjugated backbone of the material, which is crucial for electronic properties .

Kinase Inhibition

The thiazolo[4,5-d]pyrimidin scaffold is a part of kinase inhibitors, which are important in the treatment of various diseases, including cancer . Kinases are enzymes that play a critical role in signaling pathways within cells, and their dysregulation is often associated with disease states. Inhibitors targeting specific kinases can help in controlling disease progression .

Phosphatidylinositol 3-Kinase Inhibition

This class of compounds has been explored as inhibitors of phosphatidylinositol 3-kinase (PI3K) . PI3K is involved in cell growth, proliferation, differentiation, and survival. Inhibitors of PI3K have potential applications in treating cancers where this pathway is dysregulated .

Modulation of Nicotinic Acetylcholine Receptors

Thiazolo[4,5-d]pyrimidines have been studied as positive allosteric modulators of α7 nicotinic acetylcholine receptors . These receptors are involved in cognitive processes, and modulating their activity can have therapeutic benefits in conditions such as Alzheimer’s disease and schizophrenia .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Result of Action

The result of the action of 4-(7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine is the inhibition of cell proliferation, leading to cell death . This is due to the DNA damage caused by the stabilization of the topoisomerase I-DNA complex, which prevents the relaxation of supercoiled DNA and disrupts DNA replication .

Eigenschaften

IUPAC Name |

4-(7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4OS/c10-7-6-8(12-5-11-7)13-9(16-6)14-1-3-15-4-2-14/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJXQMJMMQKXIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C(=NC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine | |

CAS RN |

1823229-87-3 |

Source

|

| Record name | 4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)

![N-{4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2880705.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2880711.png)

![3-(4-Methylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2880721.png)